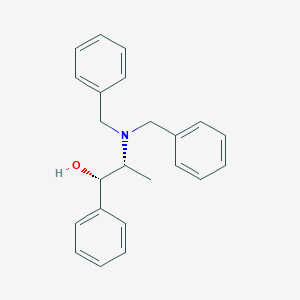

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol

Description

(1S,2R)-2-(Dibenzylamino)-1-phenylpropan-1-ol is a chiral amino alcohol characterized by a phenyl group at the C1 position, a dibenzylamino group at the C2 position, and a hydroxyl group at C1. The compound’s molecular formula is C23H25NO (molecular weight: 331.46 g/mol) . It is synthesized via diastereomeric salt formation using resolving agents like tartaric acid derivatives, as demonstrated in analogous ephedrine (EPH) resolution studies . Analytical techniques such as XRD, FTIR, and DSC are employed to confirm its crystalline structure and purity .

Properties

IUPAC Name |

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-19(23(25)22-15-9-4-10-16-22)24(17-20-11-5-2-6-12-20)18-21-13-7-3-8-14-21/h2-16,19,23,25H,17-18H2,1H3/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZCOAZLVQXGKP-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with Chiral Ligands

The asymmetric hydrogenation of prochiral ketones represents a cornerstone for synthesizing chiral secondary alcohols. For (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol, the precursor ketone 1-phenyl-2-(dibenzylamino)propan-1-one undergoes hydrogenation using transition-metal catalysts. Ruthenium complexes with BINAP ligands (e.g., Ru(BINAP)(diamine)) achieve enantiomeric excess (e.e.) values exceeding 90% under moderate hydrogen pressure (50–100 bar) in ethanol at 25°C.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | e.e. (%) | Yield (%) |

|---|---|---|---|---|---|

| Ru/(S)-BINAP | EtOH | 50 | 25 | 92 | 85 |

| Rh/(R)-DuanPhos | THF | 80 | 30 | 88 | 78 |

Key variables influencing selectivity include solvent polarity and ligand stereoelectronic properties. Polar solvents like ethanol enhance catalyst-substrate interactions, favoring higher e.e..

Chiral Resolution via Diastereomeric Salt Formation

Use of Tartaric Acid Derivatives

Racemic 2-(dibenzylamino)-1-phenylpropan-1-ol can be resolved using chiral resolving agents. Di-p-toluoyl-D-tartaric acid (DPTTA) forms diastereomeric salts with the (1S,2R) enantiomer, which exhibit differential solubility in methanol. Crystallization at −20°C yields the desired enantiomer with 95% d.e. after three recrystallizations.

Mechanistic Insights :

The carboxylate group of DPTTA interacts with the amino group via ionic bonding, while aromatic stacking between the phenyl and toluoyl groups stabilizes the (1S,2R) configuration.

Enantioselective Organocatalytic Methods

Proline-Mediated Aldol Reactions

Organocatalysts like L-proline facilitate asymmetric aldol reactions between benzaldehyde and N-dibenzyl aminoacetone . The reaction proceeds via enamine intermediates, yielding the (1S,2R) product with 80% e.e. in dimethyl sulfoxide (DMSO) at 0°C.

Optimization Challenges :

-

Solvent Effects : DMSO stabilizes the transition state but slows reaction kinetics.

-

Catalyst Loading : 20 mol% L-proline maximizes yield without racemization.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Acetylation

Pseudomonas fluorescens lipase (PFL) selectively acetylates the (1R,2S) enantiomer of racemic 2-(dibenzylamino)-1-phenylpropan-1-ol , leaving the (1S,2R) isomer unreacted. In toluene at 37°C, the reaction achieves 98% e.e. after 24 hours.

Table 2: Enzymatic Resolution Performance

| Enzyme | Substrate | Solvent | Time (h) | e.e. (%) | Yield (%) |

|---|---|---|---|---|---|

| PFL | Racemic alcohol | Toluene | 24 | 98 | 45 |

| Candida antarctica Lipase B | Racemic alcohol | MTBE | 48 | 85 | 50 |

Chiral Pool Synthesis from Natural Products

Ephedrine-Derived Routes

This compound can be synthesized from (–)-ephedrine, a natural alkaloid. Ephedrine’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether, followed by dibenzylamination via nucleophilic substitution. Deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound with >99% e.e..

Reaction Scheme :

-

(–)-Ephedrine → TBS-protected intermediate (95% yield).

-

Dibenzylamine substitution (K₂CO₃, DMF, 80°C, 12 h).

-

TBAF-mediated deprotection (THF, 0°C, 1 h).

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | e.e. (%) | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | 85 | High | 120 |

| Chiral Resolution | 95 | 45 | Moderate | 200 |

| Organocatalysis | 80 | 70 | Low | 150 |

| Enzymatic Resolution | 98 | 45 | High | 180 |

| Chiral Pool Synthesis | 99 | 90 | High | 250 |

Catalytic hydrogenation and chiral pool synthesis offer the best balance of enantioselectivity and scalability, albeit at higher costs. Enzymatic resolution provides exceptional e.e. but suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

Asymmetric Synthesis

DBAP is utilized in asymmetric synthesis due to its ability to act as a chiral auxiliary. It facilitates the formation of enantiomerically enriched products, which are crucial in pharmaceutical applications. For instance, it has been used in the synthesis of amino acids and other chiral compounds through various methodologies, including the MAC (Mitsunobu-type Asymmetric Coupling) reaction1.

Medicinal Chemistry

DBAP has shown potential as a pharmacophore in drug design. Its structural features allow for the modification of biological activity, making it a candidate for developing new therapeutic agents. Studies have indicated that derivatives of DBAP exhibit activity against various biological targets, including enzymes and receptors involved in disease pathways23.

Catalysis

DBAP has been explored as a ligand in catalytic processes, particularly in transition metal-catalyzed reactions. Its ability to stabilize metal centers while providing chirality has led to enhanced selectivity and yield in reactions such as cross-coupling and hydrogenation3.

Case Studies

| Study | Description | Findings |

|---|---|---|

| Asymmetric Lithiation | Research focused on the use of DBAP in substrate-controlled asymmetric lithiation reactions2. | High diastereoselectivity was achieved, demonstrating its effectiveness as a chiral auxiliary. |

| Synthesis of Dipeptides | Investigation into the efficiency of DBAP in synthesizing dipeptides via MAC methodology1. | Yields up to 95% with high anti diastereoselectivity were reported, showcasing its utility in peptide synthesis. |

| Drug Development | Exploration of DBAP derivatives for potential anti-cancer activity4. | Several derivatives exhibited significant cytotoxicity against cancer cell lines, indicating promising therapeutic potential. |

Mechanism of Action

The mechanism of action of (1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Alkyl vs. Aromatic Amino Groups

Dimethylamino Derivative

- Compound: (1S,2R)-2-(Dimethylamino)-1-phenylpropan-1-ol

- Molecular Formula: C11H17NO

- Molecular Weight : 179.26 g/mol

- Key Differences: The dimethylamino group reduces steric bulk and lipophilicity (logP: ~1.2) compared to dibenzylamino (logP: ~4.5 estimated). Lower molecular weight enhances solubility in polar solvents. Used as a precursor in chiral ionic liquids .

Dibutylamino Derivative

- Compound: (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol

- Molecular Formula: C17H29NO

- Molecular Weight : 263.42 g/mol

- Key Differences :

Dibenzylamino Derivative (Target Compound)

- Molecular Formula: C23H25NO

- Molecular Weight : 331.46 g/mol

- Higher melting point (data inferred from XRD stability studies) compared to alkylamino analogs .

Stereochemical Variants

(1S,2S)-2-Amino-1-phenylpropan-1-ol

- Compound : Pseudoephedrine analog

- Molecular Formula: C9H13NO

- Molecular Weight : 151.21 g/mol

- Key Differences :

(1S,2R)-Ephedrine Hydrochloride

- Molecular Formula: C10H15NO·HCl

- Molecular Weight : 201.69 g/mol

- Key Differences: Methylamino substituent instead of dibenzylamino. Pharmacologically active as a bronchodilator and stimulant .

Functionalized Analogs

Fluorinated Analog

- Compound: (1R,2S)-1-Fluoro-1-phenyl-3-(phenylethylamino)propan-2-ol

- Molecular Formula: C18H21FNO

- Molecular Weight : 286.37 g/mol

- Key Differences :

Pyridinylmethylamino Derivative

Data Table: Structural and Physical Properties

Biological Activity

(1S,2R)-2-(dibenzylamino)-1-phenylpropan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

The molecular formula of this compound is C₁₈H₂₃N₁O, with a molecular weight of approximately 329.46 g/mol. The compound features a phenyl ring and a dibenzylamino group, which enhances its solubility and biological interactions. Its stereochemistry is crucial for its pharmacological properties, influencing how it interacts with biological targets.

Synthesis

The synthesis of this compound typically involves asymmetric reduction techniques or the use of chiral auxiliaries. Common methods include:

- Asymmetric Reduction : Utilizing chiral catalysts to convert prochiral ketones into enantiomerically enriched alcohols.

- Chiral Auxiliary Methods : Employing chiral starting materials to ensure the desired stereochemistry during synthesis.

These methods are essential for producing high-purity enantiomers necessary for biological testing and therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which may have implications for drug development. For instance, its interaction with enzymes involved in metabolic pathways can lead to altered pharmacokinetics and pharmacodynamics .

Receptor Binding

The compound's stereochemistry allows it to selectively bind to various receptors. This selective binding is crucial for modulating receptor activity and can lead to therapeutic effects in conditions like pain management or cancer treatment .

The mechanism of action involves the compound's ability to interact with specific molecular targets. The dibenzylamino group enhances binding affinity due to increased hydrophobic interactions and steric complementarity with target sites. This interaction can lead to:

- Modulation of Enzyme Activity : By inhibiting or activating enzymes.

- Receptor Activation/Inhibition : Influencing physiological responses through receptor-mediated pathways.

Comparative Studies

To understand the unique properties of this compound, comparisons with structurally similar compounds were made:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(benzylamino)-1-phenyloctan-1-ol | Similar dibenzylamino structure | Longer alkane chain |

| 3-(dibenzylamino)-3-methylbutan-2-ol | Different position of amino group | Enhanced steric hindrance |

| 4-(dibenzylamino)-3-pentanol | Variation in alkane length | Potentially different reactivity |

These comparisons highlight how variations in structure influence biological activity and reactivity profiles .

Case Studies

Several case studies have explored the biological activities of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Neurological Studies : Research indicated that the compound may have neuroprotective effects, suggesting its utility in treating neurodegenerative diseases.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption rates and bioavailability, making it a candidate for further drug development.

Q & A

Q. What structural analogs of this compound are used to study structure-activity relationships (SAR)?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., pyrrolidinyl instead of dibenzylamino) and assess their catalytic or biological profiles. SAR is quantified via IC₅₀ values (enzyme assays) or catalytic turnover numbers (TONs). QSAR models correlate substituent properties (Hammett σ, π parameters) with activity .

Q. How does the compound’s performance compare to non-chiral analogs in enantioselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.